molecular formula C16H24ClNO2 B3989058 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No. B3989058
M. Wt: 297.82 g/mol
InChI Key: DGYCXJQJEUFXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Indacaterol, is a long-acting beta2-adrenergic agonist (LABA) used for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is a selective agonist of the beta2-adrenergic receptor, which is found in the lungs and is responsible for relaxing the smooth muscles in the airways, thereby increasing airflow and reducing symptoms of COPD.

Mechanism of Action

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by selectively binding to the beta2-adrenergic receptor in the lungs, which leads to the activation of the cyclic AMP pathway, resulting in relaxation of the smooth muscles in the airways and increased airflow. The activation of this pathway also leads to the inhibition of inflammatory mediators, which contributes to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the lungs. It increases the activity of the beta2-adrenergic receptor, leading to increased levels of cyclic AMP, which in turn leads to relaxation of the smooth muscles in the airways. This compound also inhibits the release of inflammatory mediators, such as cytokines and chemokines, which contributes to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It has a long duration of action, which allows for sustained effects and reduces the need for frequent dosing. It is also highly selective for the beta2-adrenergic receptor, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in lab experiments.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the potential for combination therapy with other drugs for the treatment of COPD. Another area of interest is the development of new formulations of this compound with improved solubility and stability. Additionally, further studies are needed to explore the long-term safety and efficacy of this compound in the treatment of COPD.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its therapeutic potential in the treatment of COPD. Several clinical trials have demonstrated its efficacy in improving lung function, reducing exacerbations, and improving quality of life in patients with COPD. This compound has also been compared to other LABAs and found to be superior in terms of its duration of action and safety profile.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c18-15(11-17-8-1-2-9-17)12-19-16-7-6-13-4-3-5-14(13)10-16;/h6-7,10,15,18H,1-5,8-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYCXJQJEUFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC3=C(CCC3)C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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